

Inter-laboratory study for the analysis of "Hydroxycitronellal dimethyl acetal"

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Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

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A Comparative Guide to the Analysis of Hydroxycitronellal Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for **Hydroxycitronellal dimethyl acetal**, a synthetic fragrance and flavor ingredient. While a formal inter-laboratory study dedicated to this compound is not publicly available, this document synthesizes existing data to offer a comparative framework for analytical performance. The information is intended to assist researchers and quality control laboratories in selecting and implementing appropriate analytical methods.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the separation and quantification of **Hydroxycitronellal dimethyl acetal** are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and the objective of the analysis (e.g., purity assessment, quantitation in a complex mixture).

Parameter	HPLC Method	GC-MS Method
Instrumentation	HPLC System with UV or MS detector	Gas Chromatograph coupled to a Mass Spectrometer
Column	Newcrom R1 (reverse-phase) [1]	Capillary Column (e.g., standard non-polar)[2]
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility)[1]	Inert carrier gas (e.g., Helium, Hydrogen)
Detection	UV, Mass Spectrometry (MS) [1]	Mass Spectrometry (MS)[2]
Ionization Mode (for MS)	N/A (for UV), ESI or APCI (for MS)	Electron Ionization (EI)[2]
Key Applications	Purity analysis, preparative separation for impurity isolation, pharmacokinetics[1]	Identification and quantification in complex matrices, fragrance analysis[2]
Reported Purity	Not specified in the context of a specific study	98 - 100% (as per a commercial product specification)[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method[1]

This method is suitable for the analysis of **Hydroxycitronellal dimethyl acetal** using a reverse-phase column.

- Column: Newcrom R1. This is a reverse-phase column with low silanol activity.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with formic acid to ensure compatibility.

- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies. For faster analysis, columns with smaller particle sizes (e.g., 3 μm) can be used in UPLC applications.

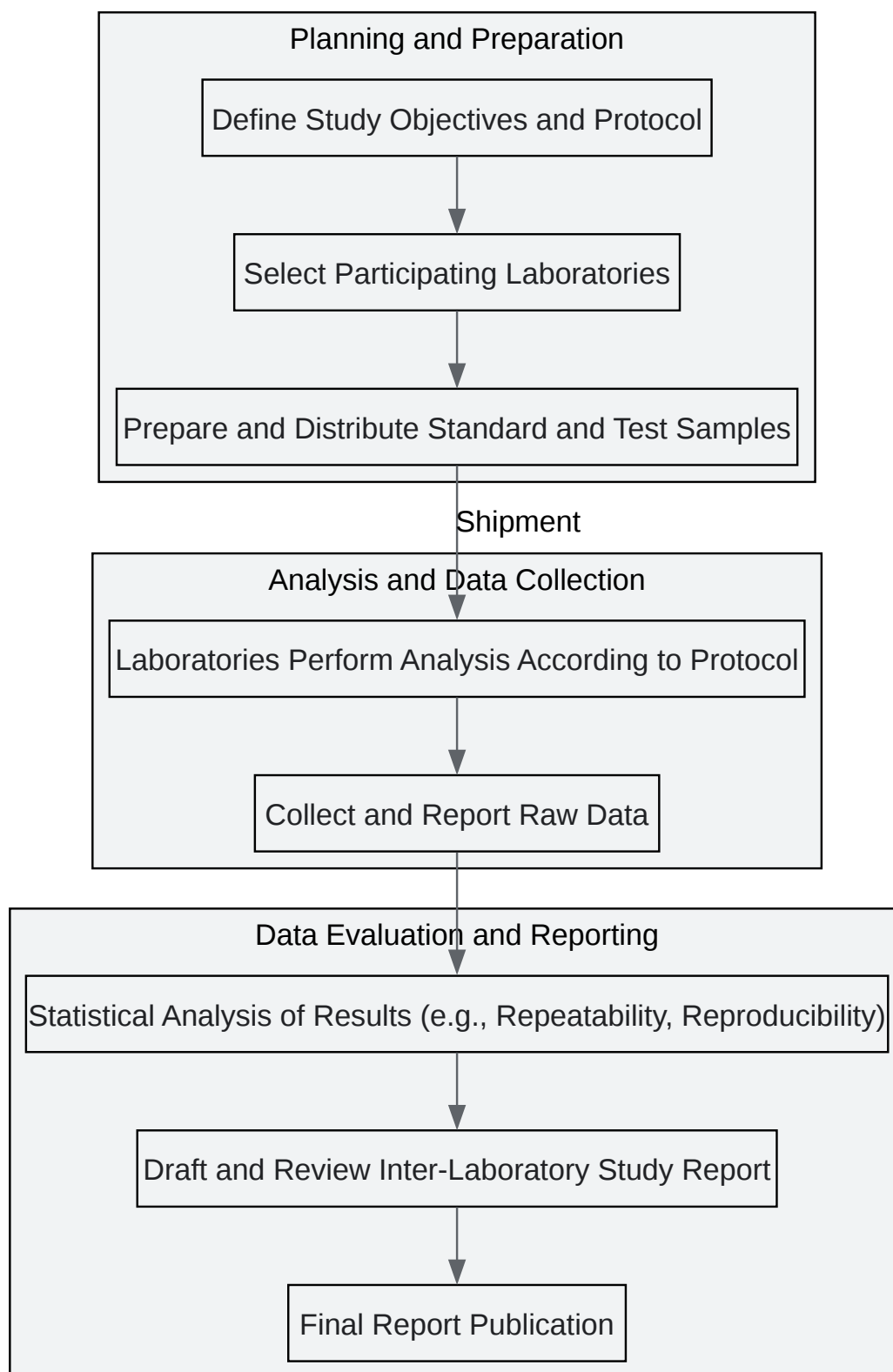
Gas Chromatography-Mass Spectrometry (GC-MS) Method[2]

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds like **Hydroxycitronellal dimethyl acetal**.

- Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., HITACHI M-80B).
- Ionization Mode: Electron Ionization (EI).
- Typical Mass Spectra Peaks: The top five peaks in the mass spectrum are observed at m/z 75, 85, 59, 43, and 55.
- Kovats Retention Index: The standard non-polar Kovats retention index is reported as 1413.7.

Inter-Laboratory Study Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study designed to validate an analytical method for **Hydroxycitronellal dimethyl acetal**. Such a study is crucial for establishing the method's reproducibility and robustness across different laboratories.



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Caption: Workflow for an inter-laboratory study.

Synthesis and Characterization

The synthesis of **Hydroxycitronellal dimethyl acetal** typically involves the reaction of hydroxycitronellal with methanol in the presence of an acid catalyst.[4] Characterization of the synthesized compound can be performed using various spectroscopic techniques, including:

- Proton Nuclear Magnetic Resonance (^1H NMR): Key signals include a peak at approximately 3.58 ppm attributed to the hydroxyl group, a signal at 4.19 ppm for the methine group, and a peak around 3.50 ppm for the methyl groups.[5]
- Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the C-O bond are observed in the range of 1100-1220 cm^{-1} . [5]
- CHNS Elemental Analysis: This technique is used to determine the elemental composition (carbon, hydrogen, nitrogen, and sulfur) of the compound.[5]

Safety and Regulatory Information

Safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) have concluded that **Hydroxycitronellal dimethyl acetal** is safe for its current use in fragrance products.[6][7] The assessments considered endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[6][7] Data from a read-across analog, hydroxycitronellal diethyl acetal, was used to support the safety profile.[6][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound.[2]

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